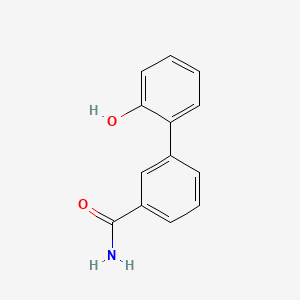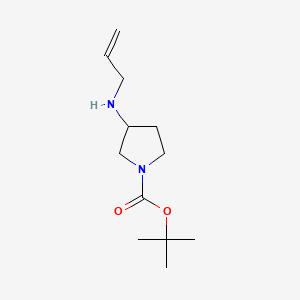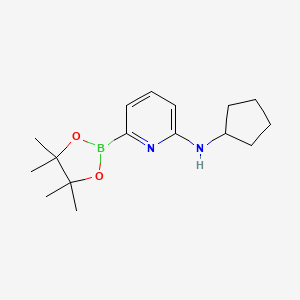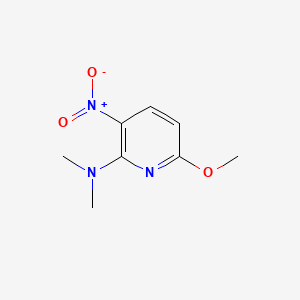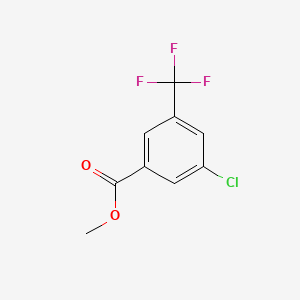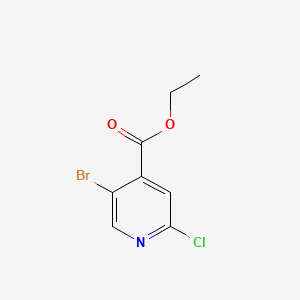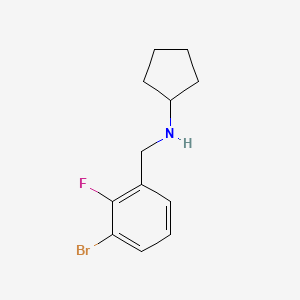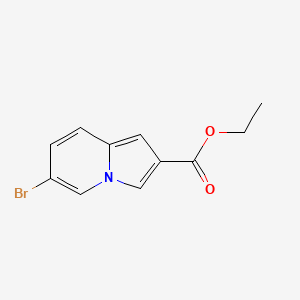
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate” is a type of acrylate, which are a family of polymers, a type of vinyl group substance . Acrylates are commonly used in adhesive and coating applications due to their strong adhesive properties and resistance to sunlight .
Synthesis Analysis
While specific synthesis methods for this compound are not available, acrylates are typically synthesized through a reaction of acrylic acid with alcohols in the presence of a catalyst . The process might involve steps such as esterification, polymerization, and possibly a final purification step .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared spectroscopy can confirm the incorporation of ion carriers in the phenyl acrylate backbone .Chemical Reactions Analysis
Acrylates can undergo a variety of reactions, including polymerization and cross-linking . Polymerization of acrylates often involves the use of a technique called Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of acrylates can vary widely depending on their specific structure. For example, they typically possess relatively low glass transition temperatures .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1223593-77-8 |
|---|---|
Nom du produit |
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate |
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.255 |
Nom IUPAC |
ethyl (E)-3-[3-(hydrazinecarbonyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)7-6-9-4-3-5-10(8-9)12(16)14-13/h3-8H,2,13H2,1H3,(H,14,16)/b7-6+ |
Clé InChI |
YLOFVTUDZZAYNG-VOTSOKGWSA-N |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
Synonymes |
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene](/img/structure/B596792.png)
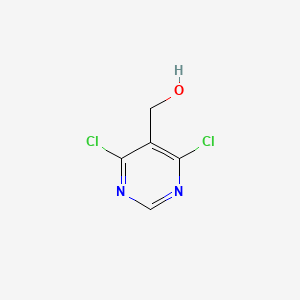
![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)
